molecular formula C16H19N5O2 B2655778 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1797805-54-9

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2655778
CAS No.: 1797805-54-9
M. Wt: 313.361
InChI Key: RPUPUTOPFWPMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea is a chemical compound of interest in medicinal chemistry and preclinical research, particularly in the field of kinase inhibition. This synthetic small molecule features a urea core linked to a phenyl ring and a 4-morpholinopyrimidine moiety, a structural motif commonly found in biologically active compounds. The morpholino group attached to the pyrimidine ring is a frequent key pharmacophore in many established kinase inhibitors . The urea functional group is highly significant in modern drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving potent and selective activity . Compounds incorporating both pyrimidine and morpholine subunits have been extensively investigated for their therapeutic potential. Specifically, morpholino-pyrimidine derivatives have been described in scientific literature as inhibitors of kinases such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K), which are critical targets in oncology research for controlling cell proliferation and survival . For instance, related 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have demonstrated potent antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway . As such, this compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships of kinase inhibitors and developing new therapeutic agents for proliferative diseases. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(19-13-4-2-1-3-5-13)18-12-14-17-7-6-15(20-14)21-8-10-23-11-9-21/h1-7H,8-12H2,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUPUTOPFWPMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinopyrimidine with a suitable phenylurea derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is synthesized through a multi-step process involving the formation of urea derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of a suitable isocyanate with an amine or an alcohol containing pyrimidine and morpholine moieties. This structure allows for significant interactions with biological targets due to the presence of hydrogen bond donors and acceptors.

In a study evaluating a series of urea derivatives, it was found that compounds similar to 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The target compound demonstrated notable inhibitory activity with IC50 values comparable to established anticancer agents like sorafenib, indicating its potential as a therapeutic agent in oncology .

Applications in Cancer Therapy

The primary application of this compound lies in its potential as an anticancer agent. Its structural similarity to known BRAF inhibitors suggests that it could be developed into a novel treatment option for cancers harboring BRAF mutations. The following table summarizes key findings from studies on similar urea derivatives:

Compound NameCancer Cell LinesIC50 (μM)Mechanism of Action
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10BRAF Inhibition
This compoundHCT-1163.90 ± 0.33MAPK/ERK Pathway Disruption

Case Studies and Implementation Research

The exploration of this compound's applications extends beyond laboratory studies into clinical settings. Case studies focusing on implementation research highlight how compounds like this compound can be integrated into existing cancer treatment protocols. These studies emphasize the importance of understanding patient responses, dosage optimization, and long-term efficacy.

For instance, research conducted on the application of similar urea derivatives in low-and-middle-income countries demonstrated successful integration into treatment regimens for patients with resistant cancers. These studies provide valuable insights into real-world applications and the necessity for tailored therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase and inducible nitric oxide synthase, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with phenylurea derivatives differing in substituents, heterocyclic systems, and biological activities.

Pyrimidine-Based Analogs

  • 1-(4-{Methyl[2-({3-[(Methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea (): Structure: Incorporates a methylsulfonylmethylphenylamino-pyrimidine group instead of the morpholinopyrimidine in the target compound. Properties: Molecular formula C₂₆H₂₆N₆O₃S (Avg. Comparison: The methylsulfonyl group may enhance solubility and target engagement compared to the morpholine’s electron-donating effects.
  • 1-[[3-[5-Hydroxy-4-(1H-Pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]-3-phenylurea ():

    • Structure : Features a pyrrolopyridine-pyrazole hybrid substituent.
    • Activity : Binds to Factor VIIa (PDB data), suggesting anticoagulant or signaling applications.
    • Comparison : The heteroaromatic system may offer stronger π-π stacking than the pyrimidine-morpholine group.

Halogenated Phenylurea Derivatives

  • 1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban, TCC) ():

    • Structure : Dichlorophenyl group replaces the pyrimidine-morpholine unit.
    • Applications : Widely used as an antimicrobial in cosmetics and plastics.
    • Comparison : Chlorine atoms enhance lipophilicity and antimicrobial activity but raise environmental toxicity concerns.
  • 1-(2-Chloro-4-pyridyl)-3-phenylurea ():

    • Structure : Chloropyridyl substituent instead of pyrimidine-morpholine.
    • Properties : CAS 111988-49-9; used as a reference standard in analytical chemistry.
    • Comparison : The pyridine ring’s basicity may alter solubility and binding kinetics.

Alkyl-Substituted Ureas

  • 1-(2-Bromoethyl)-3-phenylurea ():
    • Structure : Bromoethyl chain instead of the heterocyclic systems.
    • Properties : Molecular formula C₉H₁₁BrN₂O (Molar mass: 243.10 g/mol).
    • Comparison : The bromine atom offers a reactive site for further functionalization, unlike the stable morpholine-pyrimidine group.

Heterocyclic Ureas

  • 1-(4-Tert-butyl-1H-imidazol-2-yl)-3-phenylurea ():
    • Structure : Imidazole ring with a tert-butyl group.
    • Solid-State Properties : NMR data indicate planar urea geometry, which may influence crystallinity.
    • Comparison : The imidazole’s hydrogen-bonding capacity could mimic the morpholine-pyrimidine’s interactions.

Data Tables

Compound Name Molecular Formula Molecular Mass (Da) Key Substituents Biological Activity/Use Evidence ID
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea Not specified Not specified Morpholine-pyrimidine, phenylurea Hypothesized kinase inhibition -
1-(3,4-Dichlorophenyl)-3-phenylurea (TCC) C₁₃H₁₀Cl₂N₂O 281.14 3,4-Dichlorophenyl Antimicrobial agent
1-(2-Chloro-4-pyridyl)-3-phenylurea C₁₂H₁₀ClN₃O 247.68 Chloropyridyl Analytical reference standard
1-(4-{Methyl[2-({3-[(Methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea C₂₆H₂₆N₆O₃S 502.59 Methylsulfonylmethylphenylamino-pyrimidine Kinase inhibition (VGFR2 target)

Key Research Findings and Trends

  • Morpholine’s Role : Morpholine-containing compounds (e.g., –6) often exhibit improved solubility and target selectivity due to the ring’s electron-rich nature .
  • Halogenation Effects : Chlorine or bromine substituents (–10) enhance lipophilicity but may limit metabolic stability .
  • Heterocyclic Diversity : Pyrimidine (), imidazole (), and pyridine () systems modulate binding modes, with pyrimidine-morpholine hybrids offering balanced pharmacokinetics.

Biological Activity

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-morpholinopyrimidine derivatives with phenyl isocyanate. This process yields a series of urea derivatives that can be screened for various biological activities.

Anticancer Properties

This compound has been evaluated for its antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound demonstrated significant inhibitory effects, with IC50 values comparable to established anticancer agents like sorafenib.

Table 1: Antiproliferative Activity of this compound

CompoundCell LineIC50 (μM)
This compoundA5492.39 ± 0.10
This compoundHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

The structure–activity relationship (SAR) studies indicated that modifications in the substituents on the pyrimidine ring significantly influence the biological activity of the compound, enhancing its potential as a BRAF inhibitor .

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of the mTOR signaling pathway. mTOR (mammalian target of rapamycin) plays a crucial role in regulating cell growth and proliferation in response to nutrients and growth factors.

Research has shown that this compound selectively inhibits mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as p70S6K and Akt . This inhibition results in reduced protein synthesis and cell proliferation, making it a promising candidate for cancer therapy.

Case Studies

In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor shrinkage at doses as low as 10 mg/kg . These findings underscore its potential efficacy and justify further clinical investigation.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea?

A factorial design approach is advised to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This method identifies synergistic effects between variables and minimizes trial-and-error inefficiencies . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing experimental conditions to those with high thermodynamic favorability .

Q. How can researchers validate the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

  • Chromatography : HPLC with UV-Vis detection to quantify impurities (≤0.1% threshold).
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional group verification and LC-MS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or receptor binding). For example:

  • Kinase inhibition : Fluorescence polarization assays using recombinant enzymes.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Pair these with in silico docking (AutoDock Vina) to correlate bioactivity with molecular interactions .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s mechanism of action be resolved?

Apply a tiered validation framework:

  • Replicate experiments : Control batch-to-batch variability in compound synthesis and assay conditions .
  • Refine computational models : Incorporate solvent effects and explicit water molecules in molecular dynamics simulations (e.g., GROMACS) to improve accuracy .
  • Cross-disciplinary analysis : Use metabolomics (LC-HRMS) to identify off-target effects or metabolite interference .

Q. What advanced strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in complex biological systems?

  • Fragment-based design : Synthesize derivatives with modular substitutions (e.g., morpholine ring modifications) and test them in high-content screening (HCS) platforms .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for predicted analogs using Schrödinger Suite .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to map critical binding residues .

Q. How can researchers address low reproducibility in kinetic studies of this compound’s enzyme inhibition?

  • Standardize protocols : Adopt ISTA-certified assay kits and pre-validate enzyme activity across labs .
  • Microfluidic systems : Use droplet-based assays (e.g., Bio-Rad QX200) to minimize environmental variability .
  • Data transparency : Publish raw kinetic traces and fitting parameters in open-access repositories (e.g., Zenodo) for independent validation .

Methodological Innovation Questions

Q. What role can AI-driven platforms play in accelerating the discovery of derivatives with improved pharmacokinetic profiles?

  • Generative models : Train GPT-Chem or MolGAN on PubChem datasets to propose derivatives with optimal logP and solubility .
  • Active learning : Integrate Bayesian optimization (e.g., Dragonfly) to prioritize synthesis of high-likelihood candidates .
  • Smart laboratories : Implement self-driving labs (e.g., Arctoris) for autonomous dose-response testing and ADMET prediction .

Q. How can multi-scale modeling resolve discrepancies in this compound’s membrane permeability predictions?

  • Coarse-grained MD : Simulate lipid bilayer interactions using Martini force fields .
  • Permeability assays : Compare PAMPA results with Caco-2 cell monolayers to validate computational outputs .
  • Machine learning : Train ANN models on ChEMBL permeability data to refine predictions for morpholine-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.